2-(3-(2-Iodoethyl)-3H-diazirin-3-YL)ethan-1-OL

Beschreibung

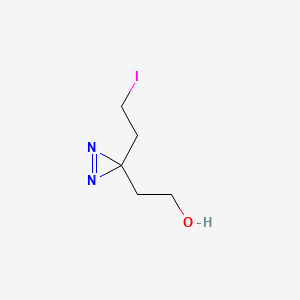

2-(3-(2-Iodoethyl)-3H-diazirin-3-yl)ethan-1-ol is a diazirine-based compound characterized by a three-membered diazirine ring substituted with a 2-iodoethyl group and an ethanol moiety. Diazirines are widely used in photoaffinity labeling due to their ability to generate reactive carbenes upon UV irradiation, enabling covalent crosslinking with proximal biomolecules . The iodine atom in the 2-iodoethyl group enhances its utility as a molecular probe, offering opportunities for radiolabeling or further chemical modifications . This compound is synthesized via halogenation of precursor diazirine alcohols, as demonstrated in the preparation of analogous bromoethyl-diazirines .

Eigenschaften

IUPAC Name |

2-[3-(2-iodoethyl)diazirin-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IN2O/c6-3-1-5(2-4-9)7-8-5/h9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGQSVIUKOYAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1(N=N1)CCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol typically involves the formation of the diazirine ring followed by the introduction of the iodoethyl group. One common method includes the reaction of an alkyne with a diazirine precursor under UV light to form the diazirine ring. The iodoethyl group can then be introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol undergoes several types of chemical reactions:

Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.

Reduction: The iodoethyl group can be reduced to form ethyl groups.

Substitution: The iodoethyl group can undergo nucleophilic substitution to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Ethyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol is widely used in scientific research due to its photoaffinity labeling capabilities. It is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In biology, it helps in mapping binding sites and understanding molecular mechanisms. In medicine, it is used in drug discovery to identify potential drug targets .

Wirkmechanismus

The compound exerts its effects through the formation of reactive carbenes upon exposure to UV light. These carbenes can covalently bind to nearby molecules, allowing for the identification of interaction partners. The molecular targets and pathways involved depend on the specific application and the molecules being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents on the diazirine ring or adjacent functional groups:

Physicochemical Properties

Substituents significantly influence properties such as lipophilicity (LogP) and solubility:

*Predicted using XLogP3-AA .

Stability and Handling

- Iodoethyl-diazirines are sensitive to light and heat, requiring storage in dark, cool conditions. Bromoethyl analogs are more stable but less versatile in labeling applications .

- Trifluoromethyl-diazirines exhibit superior photostability, making them preferable for prolonged experimental workflows .

Biologische Aktivität

The compound 2-(3-(2-Iodoethyl)-3H-diazirin-3-YL)ethan-1-OL is a diazirine derivative that has garnered attention in chemical biology for its potential applications in photoaffinity labeling and as a chemical probe. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C7H9N2I

- Molecular Weight : 248.06 g/mol

- Structure : The compound features a diazirine ring, an iodine atom, and an alcohol functional group, contributing to its reactivity and utility in biological applications.

The biological activity of this compound primarily involves:

- Covalent Bond Formation : Upon exposure to UV light, the diazirine moiety generates a reactive carbene that can form covalent bonds with nearby biomolecules, facilitating the study of protein interactions and localization.

- Photoaffinity Labeling : This compound can be used to label proteins in living cells, allowing researchers to investigate protein functions, interactions, and dynamics under physiological conditions.

Synthesis

The synthesis of this compound typically involves:

- Preparation of Diazirine Precursor : Starting from appropriate alkyne or halide precursors.

- Iodination Reaction : Introducing the iodine atom through electrophilic substitution.

- Formation of Alcohol Group : Converting suitable intermediates into the final alcohol-containing product.

Biological Activity Studies

Several studies have highlighted the biological activity of diazirine derivatives, including this compound:

Case Study 1: Protein Interaction Analysis

A study utilized this compound to investigate protein interactions in live cells. The researchers demonstrated that upon UV activation, the compound effectively labeled target proteins, which were subsequently isolated and analyzed using mass spectrometry. The results indicated specific binding sites and interaction networks within cellular pathways.

Case Study 2: Drug Development Applications

In another investigation, the compound was tested for its ability to modify pharmacological agents. The incorporation of the diazirine moiety allowed for selective targeting of drug candidates to specific proteins involved in disease processes, enhancing therapeutic efficacy.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C7H9N2I |

| Molecular Weight | 248.06 g/mol |

| Boiling Point | Predicted 238.8°C |

| Density | Predicted 1.67 g/cm³ |

| Application | Photoaffinity labeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.